6-Chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one
Overview
Description
6-Chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is known for its potential biological and pharmaceutical properties, making it a subject of interest in various scientific research fields .
Mechanism of Action
Target of Action
The primary target of 6-chloro-5,7-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one is the cell division cycle 25 (CDC25) phosphatase family . CDC25 phosphatases play a crucial role in cell cycle regulation, particularly in the transition between different phases of the cell cycle .
Mode of Action
This compound acts as a potent, irreversible, cell-permeable, and mixed competitive inhibitor of the CDC25 phosphatase family . It inhibits the dephosphorylation and activation of cyclin-dependent kinases (Cdks), which are essential for cell cycle progression .
Biochemical Pathways
By inhibiting CDC25 phosphatases, this compound affects the cell cycle progression at both G1 and G2/M phase . The inhibition of Cdks prevents the transition from G1 to S phase and from G2 to M phase, thereby halting the cell cycle .
Pharmacokinetics
The compound is solid in form and is soluble in DMSO . It is insoluble in water, which may affect its bioavailability . The compound should be stored at 2-8°C and protected from light to maintain its stability .
Result of Action
The inhibition of CDC25 phosphatases and Cdks by this compound leads to the halt of cell cycle progression . This results in the suppression of the proliferation of various tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one typically involves the condensation of appropriate phenols with β-keto esters in the presence of an acid catalyst. One common method is the Pechmann reaction, which employs catalysts such as concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride . The reaction conditions often include refluxing the reactants in a suitable solvent like acetone or ethanol.
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often utilizes one-pot synthesis methods. These methods are advantageous due to their efficiency and cost-effectiveness. Techniques such as the Knoevenagel condensation and the Baylis-Hillman reaction are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, typically using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
6-Chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of optical brighteners, perfumes, and certain pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4-(morpholinomethyl)-2H-chromen-2-one
- 4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one
- Coumarin–triazole derivatives
Uniqueness
6-Chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one stands out due to its unique combination of chlorine and morpholine groups, which enhance its biological activity and make it a valuable compound for various applications .
Properties
IUPAC Name |
6-chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-10-7-13-15(11(2)16(10)17)12(8-14(19)21-13)9-18-3-5-20-6-4-18/h7-8H,3-6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYRYAAVQKFFMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322083 | |
Record name | 6-chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647336 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
887210-43-7 | |
Record name | 6-chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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